
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is a complex organic compound belonging to the cucurbitane family. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a conjugated diene system. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al typically involves multiple steps, starting from simpler precursors. The key steps in the synthetic route include:
Formation of the Cucurbitane Skeleton: This is achieved through cyclization reactions involving suitable starting materials.
Introduction of Hydroxyl Groups: Hydroxyl groups are introduced through selective hydroxylation reactions using reagents such as osmium tetroxide or hydrogen peroxide.
Formation of the Conjugated Diene System: This involves dehydrogenation reactions using catalysts like palladium on carbon.
Industrial Production Methods
Industrial production of this compound is typically carried out in large-scale reactors under controlled conditions. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations.
Purification Steps: The crude product is purified using techniques like chromatography and recrystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The conjugated diene system can be reduced to form saturated compounds using hydrogen gas and a palladium catalyst.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated cucurbitane derivatives.
Substitution: Formation of halogenated cucurbitane derivatives.
Applications De Recherche Scientifique
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which (3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al exerts its effects involves interaction with specific molecular targets and pathways. The hydroxyl groups and conjugated diene system play a crucial role in its biological activity. The compound can interact with enzymes and receptors, leading to modulation of various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cucurbitacin B: Another member of the cucurbitane family with similar structural features.
Cucurbitacin E: Known for its potent biological activities.
Cucurbitacin I: Studied for its anticancer properties.
Uniqueness
(3|A,7|A)-3,7,23,24-Tetrahydroxycucurbita-5,25-dien-19-al is unique due to its specific arrangement of hydroxyl groups and conjugated diene system, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C30H48O5 |
|---|---|
Poids moléculaire |
488.7 g/mol |
Nom IUPAC |
(3S,7S,8S,9R,10R,13R,14S,17R)-17-[(2S)-3,4-dihydroxy-6-methylhept-6-en-2-yl]-3,7-dihydroxy-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde |
InChI |
InChI=1S/C30H48O5/c1-17(2)14-22(32)25(35)18(3)19-10-11-29(7)26-23(33)15-21-20(8-9-24(34)27(21,4)5)30(26,16-31)13-12-28(19,29)6/h15-16,18-20,22-26,32-35H,1,8-14H2,2-7H3/t18-,19+,20+,22?,23-,24-,25?,26-,28+,29-,30+/m0/s1 |
Clé InChI |
DPEQOLIYWHNRCA-ZJNVDXJQSA-N |
SMILES isomérique |
C[C@@H]([C@H]1CC[C@@]2([C@@]1(CC[C@@]3([C@H]2[C@H](C=C4[C@H]3CC[C@@H](C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
SMILES canonique |
CC(C1CCC2(C1(CCC3(C2C(C=C4C3CCC(C4(C)C)O)O)C=O)C)C)C(C(CC(=C)C)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(7-Nitro-benzo[1,2,5]oxadiazol-4-ylamino)-benzoic acid](/img/structure/B12366966.png)
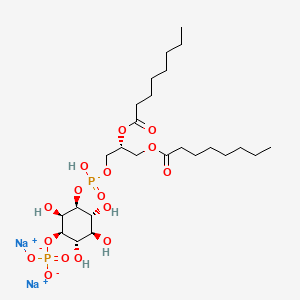
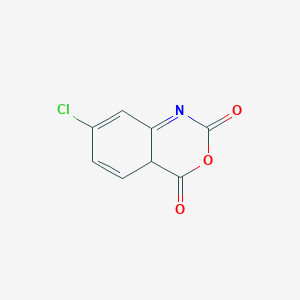
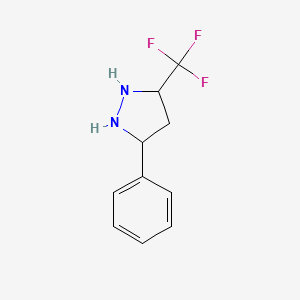
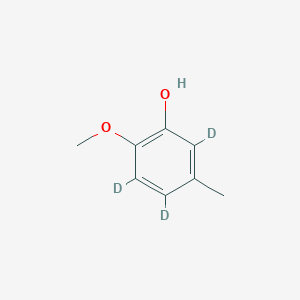
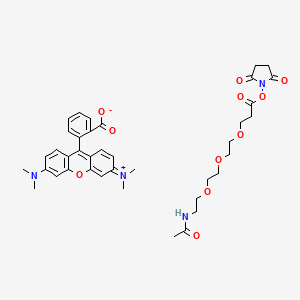
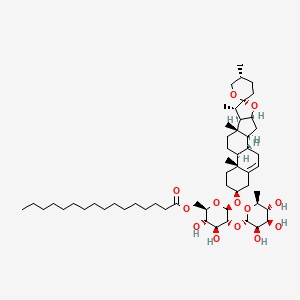

![N-[2-(4-chlorophenoxy)phenyl]-2,2-dimethylpropanamide](/img/structure/B12367017.png)


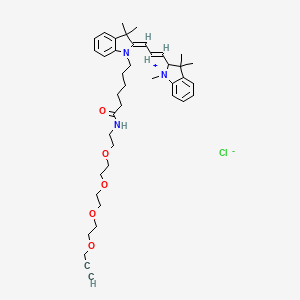
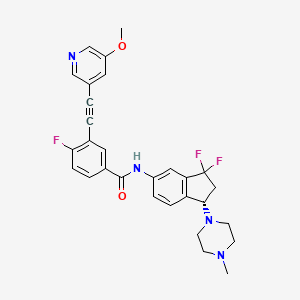
![3,7a-Dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12367051.png)
